Rugosin-RN1
Description
Rugosin-RN1 is a novel antimicrobial peptide (AMP) isolated from the skin secretions of the black-spotted frog (Rana nigrovittata). It was identified through molecular cloning of a cDNA library constructed from the frog’s skin, which revealed 167 unique cDNA sequences encoding 45 new AMPs classified into 15 families . This compound belongs to a known AMP family previously documented in other frog species, characterized by its cyclic structure—a hallmark of many amphibian AMPs that enhances stability and target specificity .
The peptide is derived from a precursor protein with conserved N-terminal signal and propeptide domains, followed by a variable C-terminal region that matures into the active antimicrobial peptide . This structural arrangement is common among frog-derived AMPs, allowing for evolutionary diversification while maintaining core functional regions. This compound’s discovery underscores the molecular diversity of amphibian skin secretions, driven by mechanisms such as point mutations and exon shuffling .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
SIRDKIKTIAIDLAKSAGTGVLKTLICKLDKSC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Features of this compound and Related AMPs
Key Observations:
Structural Diversity :
- This compound and Brevinin-2-RN1 are cyclic peptides stabilized by disulfide bonds, a feature associated with resistance to proteolytic degradation and enhanced antimicrobial activity .
- Temporin-RN1 may adopt linear or cyclic forms, depending on post-translational modifications, which influence its mechanism of action (e.g., membrane disruption vs. intracellular targeting) .
Genetic Mechanisms: Point mutations drive minor sequence variations within the Rugosin family, enabling functional diversification without altering the core scaffold . Exon shuffling and gene duplication contribute to the evolution of distinct families like Brevinin-2 and Gaegurin, resulting in peptides with unique charge distributions and hydrophobic patches .
Functional Implications :
- Cyclic peptides (this compound, Brevinin-2-RN1) are more common in Rana nigrovittata, aligning with their evolutionary advantage in hostile environments .
- Linear peptides like Temporin-RN1 may exhibit broader-spectrum activity but lower stability compared to cyclic counterparts .
Mechanistic and Evolutionary Context
- Conserved Domains : All compared AMPs share conserved N-terminal signal and propeptide regions, suggesting a common ancestral gene. Variability in the C-terminal mature peptide domain dictates target specificity (e.g., Gram-positive vs. Gram-negative bacteria) .
- Ecological Adaptation : The dominance of cyclic peptides in Rana nigrovittata reflects adaptation to tropical habitats, where enhanced peptide stability counteracts rapid bacterial resistance .
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